molecular formula C8H9N5O3 B14888648 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyrimidine-2,4(1H,3H)-dione

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14888648
M. Wt: 223.19 g/mol
InChI Key: MCRYIPTXYJBZFB-UHFFFAOYSA-N
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Description

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both oxadiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization using ammonium acetate . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual heterocyclic structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H9N5O3

Molecular Weight

223.19 g/mol

IUPAC Name

5-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C8H9N5O3/c1-13-3-4(7(14)11-8(13)15)6-10-5(2-9)16-12-6/h3H,2,9H2,1H3,(H,11,14,15)

InChI Key

MCRYIPTXYJBZFB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2=NOC(=N2)CN

Origin of Product

United States

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